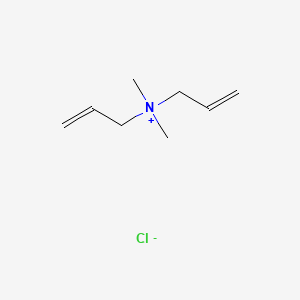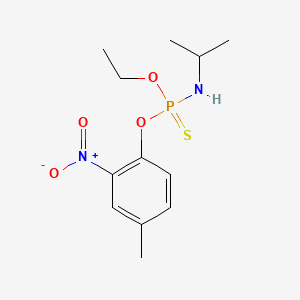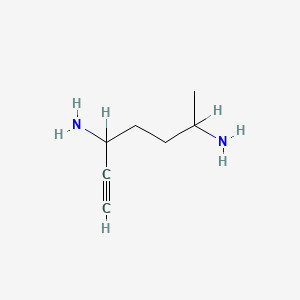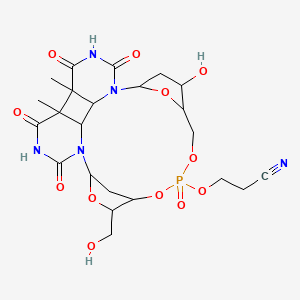
草酸镁
描述
Magnesium oxalate is an organic compound comprising a magnesium cation with a 2+ charge bonded to an oxalate anion. It has the chemical formula MgC₂O₄. Magnesium oxalate is a white solid that comes in two forms: an anhydrous form and a dihydrate form where two water molecules are complexed with the structure. Both forms are practically insoluble in water and are insoluble in organic solutions .
科学研究应用
作用机制
- Depletion : Oxalates have two negative charges, and magnesium ions have two positive charges. As a result, oxalates easily deplete magnesium from the body .
Mode of Action
Pharmacokinetics
生化分析
Biochemical Properties
Magnesium oxalate plays a significant role in biochemical reactions, particularly in the context of oxalate metabolism. It interacts with various enzymes and proteins, including glycolate oxidase and lactate dehydrogenase, which are involved in the conversion of glyoxylate to oxalate . The interaction between magnesium oxalate and these enzymes is crucial for maintaining oxalate homeostasis in the body. Additionally, magnesium oxalate can bind to other biomolecules such as calcium, forming insoluble complexes that can affect mineral absorption and metabolism .
Cellular Effects
Magnesium oxalate has notable effects on cellular processes. It can disrupt mitochondrial function by interfering with ATP production, leading to reduced cellular energy levels . This disruption can cause oxidative stress and inflammation, impacting cell signaling pathways and gene expression . Magnesium oxalate also affects cellular metabolism by binding to essential minerals like calcium and magnesium, making them unavailable for cellular functions . This can lead to deficiencies in these minerals, further affecting cellular health and function .
Molecular Mechanism
At the molecular level, magnesium oxalate exerts its effects through several mechanisms. It binds to divalent cations such as calcium and magnesium, forming insoluble complexes that can precipitate in tissues . This binding can inhibit enzyme activity, particularly those involved in oxalate metabolism, leading to an accumulation of oxalate in the body . Additionally, magnesium oxalate can induce changes in gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium oxalate can change over time. The compound is relatively stable but can degrade under certain conditions, such as high temperatures . Long-term exposure to magnesium oxalate in in vitro studies has shown that it can cause chronic oxidative stress and inflammation in cells . In in vivo studies, prolonged exposure to magnesium oxalate can lead to the formation of kidney stones and other mineral deposits in tissues .
Dosage Effects in Animal Models
The effects of magnesium oxalate vary with different dosages in animal models. At low doses, magnesium oxalate can be relatively harmless, but at high doses, it can cause toxicity and adverse effects . High doses of magnesium oxalate can lead to renal failure, mineral deficiencies, and other health issues in animals . Threshold effects have been observed, where the severity of the effects increases significantly beyond a certain dosage .
Metabolic Pathways
Magnesium oxalate is involved in several metabolic pathways, particularly those related to oxalate metabolism. It interacts with enzymes such as glycolate oxidase and lactate dehydrogenase, which convert glyoxylate to oxalate . These interactions are crucial for regulating oxalate levels in the body and preventing hyperoxaluria, a condition characterized by excessive oxalate excretion . Magnesium oxalate can also affect metabolic flux by binding to essential minerals and altering their availability for metabolic reactions .
Transport and Distribution
Magnesium oxalate is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins and be carried across cell membranes . Once inside the cell, magnesium oxalate can accumulate in specific compartments, such as the mitochondria, where it can exert its effects on cellular metabolism . The distribution of magnesium oxalate within tissues can also be influenced by its solubility and binding affinity to other biomolecules .
Subcellular Localization
The subcellular localization of magnesium oxalate is critical for its activity and function. It is often found in the mitochondria, where it can disrupt ATP production and induce oxidative stress . Magnesium oxalate can also localize in the endoplasmic reticulum and other organelles, affecting their function and contributing to cellular stress responses . Targeting signals and post-translational modifications can direct magnesium oxalate to specific compartments within the cell, influencing its overall impact on cellular health .
准备方法
Magnesium oxalate can be synthesized by combining a magnesium salt or ion with an oxalate. The general reaction is:
Mg2++C2O42−→MgC2O4
A specific example of a synthesis would be mixing magnesium nitrate (Mg(NO₃)₂) and potassium hydroxide (KOH) and then adding that solution to dimethyl oxalate ((COOCH₃)₂) . Industrial production methods often involve similar reactions but on a larger scale, ensuring purity and yield optimization.
化学反应分析
Magnesium oxalate undergoes several types of chemical reactions:
- When heated, magnesium oxalate decomposes. The dihydrate form decomposes at 150°C into the anhydrous form:
Decomposition: MgC2O4⋅2H2O→MgC2O4+2H2O
With additional heating, the anhydrous form decomposes further into magnesium oxide (MgO) and carbon oxides between 420°C and 620°C .相似化合物的比较
Magnesium oxalate can be compared with other magnesium compounds such as:
Magnesium oxide (MgO): Commonly used as a dietary supplement and antacid.
Magnesium gluconate: A magnesium salt of gluconic acid, known for its diarrhea and laxative effects.
Magnesium oxalate is unique due to its specific decomposition properties and its role in synthesizing magnesium oxide nanoparticles, which have diverse applications in various fields.
属性
Key on ui mechanism of action |
Metabolically its toxicity is believed due to the capacity of oxalic acid to immobilize calcium and thus upset the calcium-potassium ratio in critical tissues. |
|---|---|
CAS 编号 |
547-66-0 |
分子式 |
C2MgO4 |
分子量 |
112.32 g/mol |
IUPAC 名称 |
magnesium;oxalate |
InChI |
InChI=1S/C2H2O4.Mg/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
InChI 键 |
UHNWOJJPXCYKCG-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)[O-])[O-].[Mg+2] |
规范 SMILES |
C(=O)(C(=O)[O-])[O-].[Mg+2] |
沸点 |
Sublimes (NIOSH, 2024) sublimes Sublimes |
颜色/形态 |
ANHYDROUS OXALIC ACID, CRYSTALLIZED FROM GLACIAL ACETIC ACID IS ORTHORHOMBIC, CRYSTALS BEING PYRAMIDAL OR ELONGATED OCTAHEDRA Colorless powder or granular solid [Note: The anhydrous form (COOH)2 is a white powder]. |
密度 |
1.9 at 59 °F (USCG, 1999) - Denser than water; will sink 1.90 @ 17 DEG/4 °C, ALPHA 1.9 g/cm³ 1.90 |
熔点 |
372 °F (Decomposes) (NTP, 1992) 189.5 °C (DECOMPOSES) 189.5 °C 372 °F 215 °F (Sublimes) |
Key on ui other cas no. |
547-66-0 |
物理描述 |
Oxalic acid is an odorless white solid. Sinks and mixes with water. (USCG, 1999) Dry Powder; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.]; [NIOSH] Solid HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE POWDER. Colorless, odorless powder or granular solid. Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.] |
Pictograms |
Irritant |
溶解度 |
50 to 100 mg/mL at 75 °F (NTP, 1992) 100 G AQ SOLN SATURATED @ 15 °C CONTAINS 6.71 G; 100 G AQ SOLN SATURATED @ 20 °C CONTAINS 8.34 G; 100 G AQ SOLN SATURATED @ 25 °C CONTAINS 9.81 G VERY SOL IN ETHANOL; SLIGHTLY SOL IN ETHER; INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER Water solubility of 220,000 mg/l at 25 °C 220 mg/mL at 25 °C Solubility in water, g/100ml at 20 °C: 9-10 (moderate) 14% |
同义词 |
Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |
蒸汽密度 |
4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 4.3 |
蒸汽压力 |
0.001 mmHg at 68 °F (NTP, 1992) 0.000234 [mmHg] 0.54 mm @ 105 °C <0.001 mmHg |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3,6-Bis[2-(dimethylamino)ethoxy]-9h-xanthen-9-one dihydrochloride](/img/structure/B1216747.png)





